molecular formula C9H6O4 B1580894 5-Carboxyphthalide CAS No. 4792-29-4

5-Carboxyphthalide

Cat. No.: B1580894
CAS No.: 4792-29-4
M. Wt: 178.14 g/mol
InChI Key: QTWUWCFGWYYRRL-UHFFFAOYSA-N
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Scientific Research Applications

5-Carboxyphthalide has several applications in scientific research:

Safety and Hazards

Safety precautions for handling 5-Carboxyphthalide include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

5-Carboxyphthalide is a useful intermediate in the synthesis of several chemical compounds, particularly dyes, resins, and drugs . Its future directions could involve improving the synthesis process and exploring its use in the synthesis of new compounds .

Biochemical Analysis

Biochemical Properties

5-Carboxyphthalide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, this compound can act as a substrate for certain oxidoreductases, leading to the formation of reactive oxygen species (ROS). These interactions are crucial for understanding the compound’s role in cellular metabolism and oxidative stress regulation .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of transcription factors involved in oxidative stress responses, leading to changes in the expression of genes related to antioxidant defense mechanisms. Additionally, the compound has been found to affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific enzyme active sites, leading to either inhibition or activation of enzymatic activity. For example, this compound has been shown to inhibit the activity of certain oxidoreductases, thereby reducing the production of ROS. This inhibition is achieved through the formation of a stable enzyme-inhibitor complex, which prevents the enzyme from catalyzing its substrate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in reduced efficacy and altered biochemical properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects on cellular metabolism and oxidative stress responses. At higher doses, this compound can induce toxic effects, including cellular damage and apoptosis. These threshold effects highlight the importance of careful dosage optimization in experimental studies to avoid adverse outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative stress and energy metabolism. The compound interacts with enzymes such as oxidoreductases and dehydrogenases, which play key roles in these pathways. By modulating the activity of these enzymes, this compound can influence metabolic flux and the levels of various metabolites, thereby impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues. The distribution of this compound is critical for its biological activity, as it determines the compound’s accessibility to its target enzymes and biomolecules .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes. Additionally, this compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals, which direct the compound to its site of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Carboxyphthalide can be synthesized through various methods. One common method involves the reaction of terephthalic acid with paraformaldehyde in the presence of oleum (fuming sulfuric acid). The mixture is heated to a temperature range of 120-145°C, resulting in the formation of this compound . Another method involves the reduction of one of the carbonyl groups of trimellitic anhydride, which can be achieved through hydrogenation or electrochemical reduction .

Industrial Production Methods

In industrial settings, the production of this compound typically follows the same synthetic routes as mentioned above. The reaction conditions are optimized to achieve high yields and purity. The use of oleum and paraformaldehyde is common due to the efficiency and cost-effectiveness of the process .

Chemical Reactions Analysis

Types of Reactions

5-Carboxyphthalide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to serve as a versatile intermediate in various chemical syntheses. Its carboxyl group at the 5-position provides unique reactivity compared to other phthalide derivatives .

Properties

IUPAC Name

1-oxo-3H-2-benzofuran-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O4/c10-8(11)5-1-2-7-6(3-5)4-13-9(7)12/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWUWCFGWYYRRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C(=O)O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197348
Record name 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4792-29-4
Record name 1,3-Dihydro-1-oxo-5-isobenzofurancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4792-29-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid
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Record name 1,3-dihydro-1-oxoisobenzofuran-5-carboxylic acid
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Record name 5-Carboxyphthalide
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Synthesis routes and methods I

Procedure details

To 800 ml of fuming sulfuric acid, containing about 27% of SO3, 260 g (1.56 m) of terephthalic acid are added, under stirring, in 15 minutes without exceeding the temperature of 25° C. By maintaining the stirring, 60 g (0.665 m) of 1,3,5-trioxane are added portionwise to the thick suspension thus obtained, whereby the temperature rises to about 25° C. The mixture is cooled to 10-15° C. in 30 minutes, then a further 60 g (0.665 m) of 1,3,5-trioxane is added thereinto. The mixture is heated and it is observed that at 90° C. the mass becomes clear. The temperature is brought to 120° C. and the mixture is kept 10-15 minutes under these conditions, whereby the temperature may rise to 135-140° C. If no exothermia is observed, the mixture is nevertheless heated to 130-135° C. and kept 4 hours under these conditions. The cooled mixture is poured, in about 1 hour and without exceeding the temperature of 25-35° C., into 3000 g of crushed ice. To the mixture thus obtained, 8000-8500 ml of a 15% w/w solution of sodium hydroxide are added to a pH=5-6, by letting the temperature to rise to 35-40° C. and by keeping it at these values by a water-cooling. Then, at 35-40° C., 300 ml of 5% w/w solution of sodium hydroxide are added to the mixture to a pH≡8. The solid is removed by filtration on a Dicalite® bed in a buchner and washed with water. To the solution thus obtained, 2000 ml of 35% hydrochloric acid are added to a pH≡1 and the suspension thus obtained is heated to 35° C. The solid is filtered, washed 3 times with 500 ml of deionized water at 40° C. The wet product is treated with 4000 ml of warm deionized water (about 45° C.) and the suspension is heated 30 minutes under stirring at 45° C. Without cooling, the product is filtered, washed with deionized water and dried in vacuo at 50° C. to constant weight. Thus, 215-225 g of light-brown coloured 5-carboxyphthalide with a purity (HPLC)>95% are obtained.
Quantity
800 mL
Type
reactant
Reaction Step One
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260 g
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reactant
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60 g
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reactant
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60 g
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reactant
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[Compound]
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ice
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3000 g
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reactant
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Synthesis routes and methods II

Procedure details

To 153 ml of fuming sulfuric acid, containing 25% of SO3, 50 g (0.3 m) of terephthalic acid are added, in small portions, at 20-22° C., then to the mixture thus obtained 23 g (0.25 m) of 1,3,5-trioxane are added portionwise thereinto. The mixture is kept about 30 minutes under stirring, without cooling, then the temperature is brought to 135-140° C. and heating is continued for 2-2.5 hours, whereby the reaction is complete, as shown by a HPLC control. The reaction mixture is cooled to 0-2° C. and 1000 ml of cold water are added thereto without exceeding 20-23° C., by keeping in mind that, during the addition of the first 15-20 ml of water, exothermia occurs, whilst afterwards the temperature may be easily controlled. The mixture is kept 1 hour under stirring at 20-25° C., the product thus obtained is filtered, still moist triturated in 300 ml of water repeatedly until the reddish colour of the mother liquors disappears. After the third trituration, the pH of the mother liquors stabilizes at values ranging from 5 to 6. The product is dried in vacuo at 45-50° C. until constant weight to give 47.5 g of 5-carboxyphthalide with a titer and a purity (HPLC)>95%.
Quantity
153 mL
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reactant
Reaction Step One
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50 g
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23 g
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17.5 (± 2.5) mL
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1000 mL
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Synthesis routes and methods III

Procedure details

In a 3000-l glass lined reactor, 550 Kg of oleum containing 25% of SO3 are charged under vacuum and good aspiration, then, consecutively, under stirring, 56 Kg of terephthalic acid at 20-23° C. and 26 Kg of 1,3,5-trioxane at 15-20° C. are added thereinto. The reactor is heated at 130-133° C. for 4 hours, then the mixture is cooled to 20-23° C. and 118 Kg of glacial acetic acid are couled portionwise thereinto at a temperature not higher than 25° C. At the end of this operation, 1000 Kg of water are added portionwise, whereby the temperature is maintained not higher than 43-45° C. by circulation of water in the jacket. The mixture is stirred for about 1 hour at 20-23° C., then the product is centrifugated, squeezed and abundantly washed with water in order to remove the larger amount of sulfuric acid from the mother liquors and to obtain 100-105 Kg of 5-carboxyphthalide as a well squeezed, wet raw-product. In a 3000-l stainless steel reactor the product thus obtained is suspended in 680 Kg of deionized water and a solution of 60 Kg of sodium bicarbonate in 540 Kg of deionized water is then slowly added to said suspension to a pH of 7.0-7.2. To the solution thus obtained, lightly cloudy, 10 Kg of Celite® are added, the solid is filtered off and the solution, at a temperature of 22-25° C., is brought to pH=3 with 32% hydrochloric acid, then stirred at 20-22° C. and centrifugated. The product is well squeezed, abundantly washed with deionized water and dried under vacuum to give 41-43.7 Kg of 5-carboxyphthalide.
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Synthesis routes and methods IV

Procedure details

To 892 g of fuming sulfuric acid, containing 25-27% of SO3, 100 g (0.6 m) of terephthalic acid are added at 20-23° C., under stirring, then 46 g (0.5 m) of 1,3,5-trioxane are added portionwise thereto at about 15° C. At the end of the addition, the mixture is heated 2 hours at 130-133° C. whereby a dark, clear solution is obtained. When the reaction is complete, as shown by a HPLC control, the mixture is cooled to 20-22° C. and 210 g of glacial acetic acid are slowly added thereto, without exceeding the temperature of 23-25° C. The mass is cooled to −5-0° C. and 1800 ml of cold deionized water are added thereto. During this operation the temperature rises to 43-45° C. At the end of the addition, the mixture is kept 1 hour under stirring at 23-25° C., then it is filtered, the solid is washed with deionized water abundantly and suspended, still wet, in 1200 ml of deionized water at room temperature. To the suspension thus obtained, about 1550 g of a 7% solution of NaHCO3 are added to a constant pH of 7,6-7,8. The mixture is filtered on Celite®, washing with deionized water. The pH of the filtrate is brought to about 1 by slow addition of about 120 ml of 35% hydrochloric acid at 22-25° C. The suspension is kept 1 hour under stirring at 22-25° C., then it is filtered and washed with deionized water abundantly. The product is dried in vacuo at about 50° C. to give 81 g of 5-carboxyphthalide with a titer (HPLC)>94% and purity (HPLC)>95%.
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892 g
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100 g
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46 g
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Synthesis routes and methods V

Procedure details

To 800 ml of fuming sulfuric acid, containing about 27% of SO3, 260 g (1.56 m) of terephthalic acid are added, under stirring, in 15 minutes and without exceeding the temperature of 25° C. To the thick suspension thus obtained, 120 g (1.33 m) of 1,3,5-trioxane are added under stirring without exceeding the temperature of 35° C., then stirring is continued for 20-30 minutes without cooling, whereby the temperature of the mixture rises to 45-50° C. The mixture is heated to 120° C. and it is noted that, already at 90° C., the mass becomes clear whilst at 120° C. a light exothermia is observed which brings the temperature to 135-140° C. The mixture is kept 6 hour under stirring at this temperature, then it is cooled to 20° C. and poured in 3000 g of coushed ice without exceeding the temperature of 25° C. To the mixture thus obtained, a 15% w/w solution of sodium hydroxide is added to a pH≡6 (about 6500-7000 ml thereof are needed), by keeping the temperature at 35-40° C. by water-cooling, then a 5% w/w solution of sodium hydroxide is added thereto at the temperature of 35-40° C. up to pH≡8 (about 300 ml are needed). The solid is removed by filtration on Dicalite® in a buchner and washed with water. To the filtered solution thus obtained, 35% hydrochloric acid is added up to pH≡1 (requiring about 1600-1800 ml of 35% HCl) and the suspension thus obtained is heated to 35° C. The solid is filtered, washed 3 times with 500 ml of deionized water at 40° C. and suspended in 1000 ml of deionized water. The suspension is heated under stirring at 50-55° C. and kept 1 hour under these conditions, then it is hot filtered. The solid is washed with deionized water and dried in vacuo at 50° C. to constant weight. Thus, 180 g of light-brown coloured 5-carboxyphthalide with a purity (HPLC) >95% are obtained.
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800 mL
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reactant
Reaction Step One
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260 g
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reactant
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120 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential antibacterial applications of 5-Carboxyphthalide derivatives?

A1: While this compound itself has not shown potent antibacterial activity in the presented research, a derivative, (2ʹS)-2-(2ʹ-hydroxypropyl)-5-methyl-7,8-dihydroxy-chromone, isolated from the mangrove-derived fungus Penicillium aculeatum demonstrated antibacterial activity against Salmonella* with a minimum inhibitory concentration (MIC) of 2.00 ± 0.02 μM []. This highlights the potential of modifying the this compound structure to develop new antibacterial agents. Further research is needed to explore the structure-activity relationship and optimize the antibacterial activity of these derivatives.

Q2: How is this compound used in the synthesis of pharmaceutical compounds?

A2: this compound serves as a crucial starting material in synthesizing Citalopram []. The process involves reacting this compound sequentially with a 4-halogen-fluorophenyl Grignard reagent and a 3-halogen-N, N-dimethylpropylamine Grignard reagent. The resulting compound then undergoes ring closure and subsequent transformations to yield Citalopram []. This synthetic route highlights the versatility of this compound as a building block in complex molecule synthesis.

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